molecular formula C12H14O3 B13225802 Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate

Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate

Cat. No.: B13225802
M. Wt: 206.24 g/mol
InChI Key: DJBVZBCKZBTHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate is an organic compound with the molecular formula C11H12O3. It is a member of the oxirane family, characterized by the presence of an epoxide ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two primary methods for synthesizing Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate:

Industrial Production Methods

Industrial production of this compound typically involves large-scale epoxidation reactions using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various alcohols, amines, and other substituted derivatives .

Scientific Research Applications

Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate is utilized in a wide range of scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate involves the interaction of its epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways .

Biological Activity

Methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique oxirane structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant research findings.

Chemical Structure and Properties

This compound features a three-membered oxirane ring, which contributes to its reactivity and biological properties. The molecular formula is C12H14O3C_{12}H_{14}O_3, with a molecular weight of approximately 206.24 g/mol. The compound's structure allows for various chemical reactions, including nucleophilic attacks due to the ring strain inherent in oxiranes.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in proteins. The oxirane ring's strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions that can modify biomolecules. This reactivity is crucial for the compound's potential therapeutic applications, particularly in inhibiting specific enzymes involved in disease processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Potential: The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. For instance, studies have indicated that derivatives of this compound can induce apoptosis in various cancer cell lines, including lung carcinoma A549 cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits activity against certain bacterial strains
AnticancerInduces apoptosis in A549 lung cancer cells
Enzyme InhibitionForms covalent bonds with nucleophilic residues

Case Studies and Research Findings

  • Anticancer Studies:
    A study evaluated the effects of this compound on A549 lung cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as IC50=1.48μMIC_{50}=1.48\,\mu M. Further analysis revealed that the compound triggered apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
  • Enzyme Interaction Studies:
    Research has shown that the compound can inhibit key enzymes by forming covalent bonds with amino acid residues. This interaction is particularly relevant for designing drugs targeting metabolic pathways involved in cancer progression and microbial resistance.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 3-methyl-3-(3-methylphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C12H14O3/c1-8-5-4-6-9(7-8)12(2)10(15-12)11(13)14-3/h4-7,10H,1-3H3

InChI Key

DJBVZBCKZBTHDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(C(O2)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.